molecular formula C13H12Cl2N2O2 B14461026 Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride CAS No. 66142-16-3

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride

Cat. No.: B14461026
CAS No.: 66142-16-3
M. Wt: 299.15 g/mol
InChI Key: GJADIVUMAAFRLV-UHFFFAOYSA-N
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Description

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride: is a chemical compound with the molecular formula C13H11ClN2O2.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride typically involves the reaction of 4-amino-5-chloro-2-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the amino, chloro, and hydroxy substituents.

    N-(4-amino-2-hydroxyphenyl)benzamide: Lacks the chloro substituent.

    N-(4-chloro-2-hydroxyphenyl)benzamide: Lacks the amino substituent.

Uniqueness

Benzamide, N-(4-amino-5-chloro-2-hydroxyphenyl)-, monohydrochloride is unique due to the presence of both amino and chloro substituents, which confer specific chemical reactivity and biological activity. These substituents enhance its potential for diverse applications in scientific research and industry.

Properties

CAS No.

66142-16-3

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.15 g/mol

IUPAC Name

N-(4-amino-5-chloro-2-hydroxyphenyl)benzamide;hydrochloride

InChI

InChI=1S/C13H11ClN2O2.ClH/c14-9-6-11(12(17)7-10(9)15)16-13(18)8-4-2-1-3-5-8;/h1-7,17H,15H2,(H,16,18);1H

InChI Key

GJADIVUMAAFRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)N)O.Cl

Origin of Product

United States

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